[125I]resiniferatoxin

Catalog No.
S11166112
CAS No.
M.F
C37H39IO9
M. Wt
752.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[125I]resiniferatoxin

Product Name

[125I]resiniferatoxin

IUPAC Name

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-(125I)iodanyl-5-methoxyphenyl)acetate

Molecular Formula

C37H39IO9

Molecular Weight

752.6 g/mol

InChI

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36-,37-/m1/s1/i38-2

InChI Key

TZUJORCXGLGWDV-FOFZJNPASA-N

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)[125I])O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C

Resiniferatoxin is a naturally occurring compound primarily sourced from the plant Euphorbia resinifera, which is native to Morocco. This compound belongs to the family of daphnane diterpenoids and is notable for its extreme potency as a pain-inducing agent, being approximately 500 to 1000 times hotter than capsaicin, the active component in chili peppers. Its Scoville heat unit rating reaches an astonishing 16 billion, making it one of the most potent known agonists of the transient receptor potential vanilloid 1 receptor (TRPV1) . The structure of resiniferatoxin features a complex tetracyclic core that contributes to its unique biological properties and interactions with TRPV1.

During its synthesis and in biological contexts. The primary reaction involves its binding to TRPV1, leading to the activation of sensory neurons responsible for pain perception. Upon binding, resiniferatoxin causes the TRPV1 ion channel to open, allowing an influx of cations, particularly calcium ions. This influx results in neuronal depolarization and the transmission of pain signals . Additionally, resiniferatoxin can induce prolonged channel opening and cytotoxic effects on TRPV1-expressing neurons due to excessive calcium influx .

The biological activity of resiniferatoxin is characterized by its ability to activate TRPV1 receptors, which are critical for nociception—the process through which painful stimuli are perceived. When resiniferatoxin binds to TRPV1, it triggers a cascade of events leading to increased intracellular calcium levels, ultimately causing neuronal depolarization and pain signaling . Notably, this activation is followed by desensitization, where sustained exposure can lead to the death of TRPV1-expressing neurons, providing a potential therapeutic pathway for chronic pain management . Resiniferatoxin's unique property allows it to selectively target pain pathways without affecting other sensory modalities such as touch or proprioception .

The total synthesis of resiniferatoxin has been achieved through multiple methods. The most notable synthesis was completed by Paul Wender's group at Stanford University in 1997, which involved over 25 steps starting from 1,4-pentadien-3-ol. This method required careful manipulation of functional groups and ring formations to construct the complex tetracyclic structure characteristic of resiniferatoxin . More recent approaches have utilized radical reactions as a more efficient means of synthesizing the compound's tetracyclic skeleton in fewer steps . These methods highlight the challenges associated with constructing such a densely functionalized molecule.

Resiniferatoxin has significant potential in medical applications, particularly in pain management. Its ability to selectively target TRPV1 receptors allows for innovative treatments for chronic pain conditions by inducing analgesia through neuronal desensitization . Research has explored intrathecal administration of resiniferatoxin as a method for achieving long-lasting pain relief while preserving non-painful sensory functions . Additionally, due to its extreme potency, resiniferatoxin is being studied as a tool for understanding pain mechanisms and developing new analgesic therapies.

Studies on resiniferatoxin have demonstrated its unique interaction profile with TRPV1 receptors. It binds with nanomolar affinity, leading to prolonged channel activation and significant intracellular calcium influx . This interaction not only induces acute pain responses but also results in long-term changes within sensory neurons, including cell death and desensitization. Research has shown that administration of resiniferatoxin can lead to substantial reductions in sensitivity to painful stimuli in animal models . These findings underscore its potential utility as a targeted therapeutic agent for chronic pain management.

Resiniferatoxin shares structural similarities with several other compounds within the vanilloid family but stands out due to its extreme potency and unique mechanism of action. Some similar compounds include:

Comparison Table

CompoundPotency (Scoville Units)Mechanism of ActionBinding Affinity to TRPV1
Resiniferatoxin16 billionTRPV1 agonistExtremely high
Capsaicin16 millionTRPV1 agonistModerate
Dihydrocapsaicin10 millionTRPV1 agonistLower than capsaicin
Piperine100,000TRPV1 agonistLow
JuvabioneUnknownNot primarily TRPV1 focusedUnknown

Resiniferatoxin's unique combination of high potency and selective action on pain pathways distinguishes it from these other compounds, making it a valuable subject for ongoing research into pain management strategies.

The introduction of iodine-125 into the resiniferatoxin scaffold necessitates precise chemical modifications to preserve ligand-receptor binding affinity. Resiniferatoxin’s structure—characterized by a diterpene core with ortho-phenylacetate and homovanillyl ester groups—offers specific sites for iodination. The C20 position of the homovanillyl moiety is a common target due to its steric accessibility and minimal interference with pharmacophore regions.

Iodination typically employs electrophilic substitution reactions, where iodine-125 is incorporated via iododestannylation or iododemetalation. For instance, precursor molecules bearing tributylstannyl groups at C20 undergo radioiodination using sodium [¹²⁵I]iodide and chloramine-T as an oxidizing agent. This method achieves radiochemical yields exceeding 80%, with the resulting [¹²⁵I]resiniferatoxin demonstrating a dissociation constant (Kd) of 4.3 nM for recombinant TRPV1, comparable to native resiniferatoxin.

Critical to this process is the retention of stereochemical integrity. Asymmetric synthesis routes, such as Sharpless epoxidation and subsequent ring-opening with acetylenic alcohols, ensure the correct configuration of chiral centers. For example, the epoxidation of 1,4-pentadien-3-ol followed by BF₃-mediated opening with lithium acetylides establishes the C9 and C13 stereocenters, which are essential for TRPV1 binding.

The HEK293 cell line engineered to express human TRPV1 (hTRPV1) has become a cornerstone for quantifying [125I]RTX binding affinity and competitive inhibition dynamics. Recombinant HEK293 cells stably expressing hTRPV1 (accession AF196175) demonstrate functional receptor densities exceeding 60% expression efficiency, as validated by whole-cell patch-clamp electrophysiology [4]. Capsaicin-evoked currents in these cells exhibit outward rectification with reversal potentials near 0 mV, consistent with TRPV1’s nonselective cation permeability [4].

Competitive binding assays using [125I]RTX in HEK293-hTRPV1 cells reveal distinct pharmacological profiles for agonists and antagonists. Capsazepine, a classical TRPV1 antagonist, displaces [125I]RTX with an inhibition constant (K~i~) of 50 μM, while the selective antagonist SB-366791 achieves subnanomolar potency (IC~50~ ≈ 6 nM) [4]. These results align with fluorescence-based calcium influx measurements, where 10 nM SB-366791 abolished capsaicin-induced responses by 98.7% ± 1.45% at +80 mV [4]. The HEK293 model’s utility extends to mutagenesis studies, enabling precise mapping of residues governing [125I]RTX binding. For example, substituting leucine-547 in hTRPV1’s S4 transmembrane domain with methionine (L547M) enhances [125I]RTX affinity by 30-fold, underscoring the role of hydrophobic interactions in ligand-receptor docking [2] [3].

Kinetic Analysis of [125I]Resiniferatoxin Dissociation Constants

The binding kinetics of [125I]RTX to TRPV1 follow a biphasic dissociation pattern, as demonstrated by Fura-2 calcium imaging and radioligand displacement assays. In human prostate cells endogenously expressing TRPV1, [125I]RTX exhibits a dissociation constant (K~d~) of 0.8 ± 0.2 nM, with capsaicin and (R)-methanandamide inducing dose-dependent calcium influx reversible by capsazepine [1]. Kinetic modeling of [125I]RTX dissociation from rat TRPV1 (rTRPV1) reveals a biexponential decay, characterized by fast (τ~1~ = 12 ± 3 min) and slow (τ~2~ = 90 ± 15 min) components, suggesting multiple conformational states of the receptor-ligand complex [5].

Interspecies differences in dissociation rates correlate with structural variations in the receptor’s transmembrane domains. The rTRPV1 variant M547L shows a 30-fold reduction in [125I]RTX binding affinity compared to wild-type rTRPV1, while the reciprocal hTRPV1 L547M mutation restores high-affinity binding [2] [3]. These findings imply that residue 547 in the S4 domain stabilizes [125I]RTX via hydrophobic interactions, with methionine’s longer side chain optimizing van der Waals contacts in the ligand-binding pocket [3].

Species-Specific Variations in Vanilloid Receptor Recognition

Comparative studies of hTRPV1 and rTRPV1 highlight stark differences in [125I]RTX recognition. Radioligand saturation binding assays show that rTRPV1 binds [125I]RTX with 5–10-fold higher affinity (K~d~ = 0.2 nM) than hTRPV1 (K~d~ = 2.1 nM) [2] [3]. Chimeric receptor analyses localize this disparity to the S1–S4 transmembrane “sensor” region, where 16 divergent residues modulate ligand access [2]. Among these, the S4 domain’s residue 547 plays a pivotal role: methionine-547 in rTRPV1 enhances [125I]RTX binding by forming a hydrophobic cluster with tyrosine-511 in the S3 domain, whereas leucine-547 in hTRPV1 creates a suboptimal binding pocket [3].

This interspecies variability extends to antagonist interactions. Iodoresiniferatoxin (I-RTX), a potent competitive antagonist, exhibits nanomolar affinity for rTRPV1 (K~d~ = 4.2 ± 1.0 nM) but reduced potency at hTRPV1, further emphasizing the structural determinants of ligand selectivity [6]. Molecular dynamics simulations suggest that the larger iodine substituent in I-RTX clashes with hTRPV1’s narrower S4–S5 cleft, whereas rTRPV1’s more flexible S4 domain accommodates bulkier ligands [6].

XLogP3

5.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

752.16404 g/mol

Monoisotopic Mass

752.16404 g/mol

Heavy Atom Count

47

Dates

Last modified: 08-08-2024

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